molecular formula C8H13N3O B1505443 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide CAS No. 1185292-78-7

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B1505443
CAS No.: 1185292-78-7
M. Wt: 167.21 g/mol
InChI Key: TZAJUGHCBWRKIL-UHFFFAOYSA-N
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Description

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal and agricultural chemistry. It belongs to the pyrazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . Researchers value this compound both as a subject of study in its own right and as a versatile building block for the synthesis of more complex molecules. Its core structure serves as a key intermediate in developing novel chemical entities for various applications. In pharmacological research, pyrazole-3-carboxamide derivatives have demonstrated a wide spectrum of biological activities. Studies on similar compounds have shown promising antitumor properties , with mechanisms that may include DNA binding interactions, such as minor groove binding, which can affect cancer cell proliferation . Furthermore, the pyrazole nucleus is known to be associated with anti-inflammatory, analgesic, and antibacterial activities . This makes derivatives of this carboxamide a valuable starting point for investigating new therapeutic agents for multiple diseases. Beyond direct biological activity, this carboxamide is a crucial precursor in chemical synthesis. It can be used to generate a library of novel compounds, such as Schiff bases , by reacting with various aldehydes . These synthesized derivatives are then screened for enhanced or novel biological activities, including antioxidant effects, providing a pathway for lead optimization in drug development programs . The propyl side chain and carboxamide functional group offer specific points for chemical modification, allowing researchers to explore a wide structure-activity relationship landscape. For research use only. Not for human, veterinary, or household use. Researchers should handle this material with care, refer to the safety data sheet before use, and store it in a cool, dry place.

Properties

IUPAC Name

1-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)10-11(6)2/h5H,3-4H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAJUGHCBWRKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705219
Record name 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-78-7
Record name 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a methyl group and a propyl chain at specific positions. Its molecular formula is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 168.20 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Phosphodiesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, it has shown potential as an inhibitor of phosphodiesterase type 1 (PDE1), which plays a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Increased levels of these cyclic nucleotides can enhance various signaling pathways, impacting cardiovascular health and other physiological processes .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound exhibited growth inhibition with IC50 values indicating moderate potency .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Biological Activity Cell Line IC50 (µM) Reference
CytotoxicityMCF723
CytotoxicityNCI-H46042.30
PDE Inhibition--

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, leading to increased cell death in treated groups compared to controls.

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of PDE inhibition by this compound. By elevating cAMP levels, it was observed that the compound could potentially improve cardiac contractility and relaxation, suggesting therapeutic applications in heart failure management.

Scientific Research Applications

Agricultural Chemistry

Herbicide Development

  • This compound serves as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are essential for controlling unwanted plant growth and enhancing crop yields. Its role in agricultural chemistry is critical as it contributes to the development of more effective and environmentally friendly herbicides .

Pharmaceutical Development

Intermediate in Drug Synthesis

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide is utilized as an intermediate in the production of various pharmaceuticals. It has been linked to the development of medications targeting specific health conditions such as migraines and inflammatory pain through its antagonistic activity on the 5-HT2B receptor .

Case Studies

  • Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cells, indicating potential applications in oncology .

Material Science

Advanced Material Formulation

  • In material science, this compound is involved in formulating advanced materials including polymers and coatings. These materials are crucial for creating durable and functional products used across various industries .

Analytical Chemistry

Detection and Quantification

  • The compound is employed in analytical methods for detecting and quantifying other substances, aiding researchers in environmental monitoring and quality control processes. Its ability to enhance the sensitivity and specificity of analytical techniques makes it valuable in this field .

Biochemistry

Biochemical Assays

  • In biochemistry, this compound is used in biochemical assays to study metabolic pathways and enzyme activities. This application is crucial for drug discovery and development as it helps scientists understand how different compounds interact within biological systems .

Data Table: Summary of Applications

Field Application Description
Agricultural ChemistryHerbicide DevelopmentBuilding block for synthesizing effective agrochemicals
Pharmaceutical DevelopmentIntermediate in Drug SynthesisUsed in medications targeting migraines and inflammatory pain
Material ScienceAdvanced Material FormulationInvolved in creating durable polymers and coatings
Analytical ChemistryDetection and QuantificationEnhances sensitivity in analytical methods for environmental monitoring
BiochemistryBiochemical AssaysStudies metabolic pathways crucial for drug discovery

Comparison with Similar Compounds

Functional Group Impact

  • Carboxamide vs.
  • Nitro Group Addition : The nitro-substituted analog (1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide) introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce bioavailability due to higher polarity .

Substituent Effects

  • Propyl vs.
  • Positional Isomerism : The placement of substituents (e.g., carboxamide at position 3 vs. 5) alters steric and electronic interactions, impacting binding affinities in biological targets .

Preparation Methods

Step 1: Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

  • Starting material: Diethyl 1H-pyrazole-3,5-dicarboxylic acid ester.
  • Reagents: Potassium carbonate (K2CO3), iodomethane (CH3I).
  • Solvent: Acetone.
  • Conditions: The diethyl pyrazole dicarboxylate is dissolved in acetone, K2CO3 is added, and iodomethane is dripped in under stirring. The mixture is heated to about 60 °C and stirred overnight.
  • Outcome: Selective methylation at the N-1 position to form diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis to Mono-Carboxylic Acid

  • Reagents: Potassium hydroxide (KOH) in methanol.
  • Conditions: The methylated diester is dissolved in methanol, cooled to 0 °C, and KOH solution is added dropwise. The mixture is stirred overnight at room temperature.
  • Outcome: Partial hydrolysis yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

Step 3: Conversion to Acid Chloride and Amidation

  • Reagents: Thionyl chloride (SOCl2), ammonia in tetrahydrofuran (THF).
  • Conditions: The carboxylic acid is treated with SOCl2 at 70–85 °C for 16 hours to form the acid chloride. The solvent is evaporated, and the acid chloride is dissolved in THF. Ammonia solution in THF (7 equivalents) is added dropwise at 0–5 °C and stirred for 8 hours.
  • Outcome: Formation of methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate (the carboxamide intermediate).

Step 4: Optional Functional Group Modifications

  • Further transformations such as trifluoroacetic anhydride treatment can be used to introduce cyano groups or other substituents, depending on the target derivative.

Summary Table of Reaction Conditions

Step Starting Material Reagents/Conditions Product Yield/Notes
1 Diethyl 1H-pyrazole-3,5-dicarboxylate K2CO3, Iodomethane, Acetone, 60 °C, overnight Diethyl 1-methyl-pyrazole-3,5-dicarboxylate High yield, selective N-methylation
2 Diethyl 1-methyl-pyrazole-3,5-dicarboxylate KOH in MeOH, 0 °C to RT, overnight 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid Partial hydrolysis, selective
3 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid SOCl2, 70–85 °C, 16 h; then NH3 in THF, 0–5 °C, 8 h Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate Amidation, solid isolated
4 Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate Optional further modifications Various derivatives Depending on target compound

This method is well-documented in patent CN105646355A and provides a robust route to the target compound or closely related derivatives.

Alternative Synthetic Approaches and Considerations

  • Direct Amidation: Direct conversion of carboxylic acids to carboxamides using coupling reagents or activation methods (e.g., carbodiimides) can be considered but may require optimization for pyrazole substrates.
  • Nitration and Functional Group Interconversion: For related pyrazole derivatives, nitration at specific positions followed by reduction or substitution can be employed to introduce functional groups before amidation.
  • Use of Microwave or Ultrasound-Assisted Synthesis: Recent advances include microwave-assisted synthesis to shorten reaction times and improve yields in pyrazole derivative preparation.

Research Findings Relevant to Preparation

  • Pyrazole derivatives with carboxamide groups have been synthesized for biological evaluation, including anticancer activity, where the purity and correct substitution pattern are critical for activity.
  • The preparation methods must ensure regioselectivity, especially for methylation at N-1 and propyl substitution at C-5, to avoid isomeric impurities.
  • The amidation step is crucial for obtaining the carboxamide functionality, often requiring acid chloride intermediates for efficient conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

  • Methodology :

  • Route 1 : Cyclocondensation of hydrazine derivatives with β-ketoamides or diketones under acidic or basic conditions. For example, propyl-substituted precursors can be condensed with methyl hydrazine derivatives .
  • Route 2 : Post-functionalization of pyrazole cores via alkylation or carboxamide coupling. Ethyl ester intermediates (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) can be hydrolyzed and converted to carboxamides .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via repeated crystallization .

Q. What spectroscopic and chromatographic methods are critical for structural characterization?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl at N1, propyl at C5) and carboxamide functionality. Compare with published spectra of analogous pyrazoles .
  • IR : Detect carbonyl stretches (C=O at ~1680 cm1^{-1}) and N-H bending (amide I/II bands).
  • HPLC-MS : Quantify purity and confirm molecular ion peaks (e.g., [M+H]+^+ for C8 _8H12 _{12}N4 _4O: calcd. 196.11) .

Q. What are the preliminary toxicity and safety protocols for handling this compound?

  • Guidelines :

  • Acute Toxicity : Conduct OECD 423 tests in rodents (oral, dermal routes). No classified hazards are reported for structurally similar pyrazoles, but assume potential irritancy (skin/eyes) and use PPE .
  • Waste Disposal : Incinerate via licensed facilities; avoid environmental release due to unknown ecotoxicology .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Strategies :

  • Assay Reproducibility : Standardize cell lines (e.g., HepG2 for anticancer, E. coli for antimicrobial) and control solvent/DMSO concentrations.
  • Dose-Response Curves : Compare IC50_{50} values across studies. For example, conflicting data may arise from varying propyl group conformers or impurities .
  • Meta-Analysis : Use databases like PubChem BioAssay to cross-reference activity profiles .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

  • SAR Insights :

Modification Impact on Activity Reference
Propyl → CyclopropylImproved metabolic stability
Methyl → TrifluoromethylIncreased lipophilicity & target affinity
Carboxamide → EsterAlters membrane permeability
  • Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution. Validate via in vitro ADME assays (e.g., microsomal stability) .

Q. What computational approaches predict the compound’s binding mode to phosphodiesterase targets?

  • Workflow :

Molecular Docking : Use AutoDock Vina with PDE4B crystal structures (PDB: 4GAM). Focus on interactions with the catalytic domain (e.g., hydrogen bonding with Gln443) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the pyrazole-propyl motif in the hydrophobic pocket .

QSAR Modeling : Train models on pyrazole derivatives’ inhibitory data to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and formulation stability?

  • Root Cause : Variability in solvent systems (e.g., DMSO vs. PEG-400) or pH (amide hydrolysis in acidic buffers).
  • Resolution :

  • Solubility Screening : Use nephelometry across pH 2–8.
  • Stability Studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Methodological Resources

  • Synthetic Protocols : AFG Biosafety guidelines for pyrazole handling .
  • Spectroscopic Data : PubChem entries for analogous compounds (CID 50112038) .
  • Biological Assays : AOAC SMPR 2014.011 for phosphodiesterase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-propyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
1-Methyl-5-propyl-1H-pyrazole-3-carboxamide

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